3-(2,3,5-Trimethylphenoxy)piperidine
Overview
Description
3-(2,3,5-Trimethylphenoxy)piperidine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.33 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a piperidine ring substituted with a 2,3,5-trimethylphenoxy group, making it a unique structure among piperidine derivatives.
Preparation Methods
The synthesis of 3-(2,3,5-Trimethylphenoxy)piperidine typically involves the reaction of 2,3,5-trimethylphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of piperidine to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(2,3,5-Trimethylphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
3-(2,3,5-Trimethylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3,5-Trimethylphenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
3-(2,3,5-Trimethylphenoxy)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
2,5-Dimethylpiperidine: A derivative with two methyl groups at positions 2 and 5.
4-Phenylpiperidine: A derivative with a phenyl group at position 4.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2,3,5-trimethylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10-7-11(2)12(3)14(8-10)16-13-5-4-6-15-9-13/h7-8,13,15H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIUPOLTNYMFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CCCNC2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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